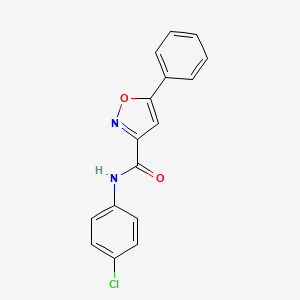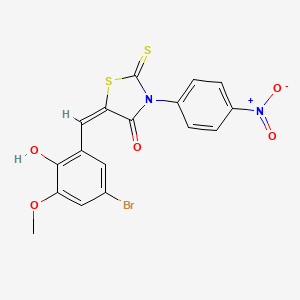![molecular formula C18H18N4OS B5492205 2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE](/img/structure/B5492205.png)
2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and various functional groups such as allyl, methoxybenzyl, and sulfanyl
Preparation Methods
The synthesis of 2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the allyl, methoxybenzyl, and sulfanyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl and methoxybenzyl groups can participate in nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE include other triazole derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications
Properties
IUPAC Name |
2-[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-3-11-22-17(16-9-4-5-10-19-16)20-21-18(22)24-13-14-7-6-8-15(12-14)23-2/h3-10,12H,1,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEDVWMKDOWGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane](/img/structure/B5492122.png)
![4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide](/img/structure/B5492128.png)
![(E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE](/img/structure/B5492136.png)

![2-(2-methoxyphenoxy)-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}acetamide](/img/structure/B5492146.png)
![4-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5492151.png)
![3-[(dimethylamino)methyl]-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5492182.png)

![2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5492193.png)
![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5492199.png)
![2-methyl-4-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5492201.png)
![N-{5-[(propylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5492203.png)
![1-(6-cyclopropyl-4-pyrimidinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5492209.png)
![7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5492224.png)
